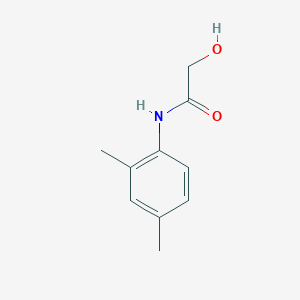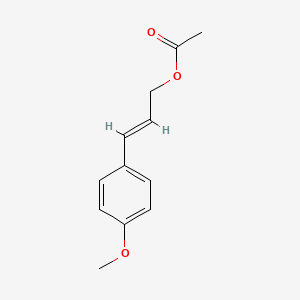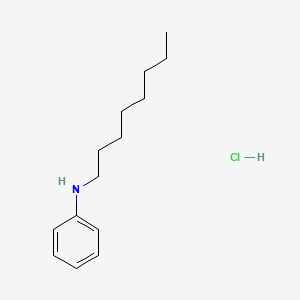
N-Octylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Octylaniline–hydrogen chloride (1/1) is a chemical compound formed by the reaction of N-Octylaniline with hydrogen chloride. N-Octylaniline is an organic compound with the molecular formula C14H23N, and it is a derivative of aniline where the hydrogen atom in the amino group is replaced by an octyl group. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
N-Octylaniline can be synthesized through the alkylation of aniline with octyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium or potassium hydroxide to deprotonate the aniline, followed by the addition of an octyl halide (e.g., octyl chloride or octyl bromide) to form N-Octylaniline.
The reaction can be represented as follows:
C6H5NH2+C8H17X→C6H5NHC8H17+HX
where X is a halogen (Cl or Br).
Industrial Production Methods
In an industrial setting, the production of N-Octylaniline may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The resulting N-Octylaniline is then reacted with hydrogen chloride gas to form the hydrochloride salt, N-Octylaniline–hydrogen chloride (1/1).
化学反应分析
Types of Reactions
N-Octylaniline–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The amino group in N-Octylaniline can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Octylaniline N-oxide, while reduction can regenerate N-Octylaniline from its hydrochloride salt.
科学研究应用
N-Octylaniline–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of biological processes involving amines and their derivatives.
Medicine: Research into the pharmacological properties of N-Octylaniline derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-Octylaniline–hydrogen chloride (1/1) involves its interaction with molecular targets such as enzymes and receptors. The octyl group enhances the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins and cell membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Hexylaniline: Similar to N-Octylaniline but with a shorter alkyl chain.
N-Decylaniline: Similar to N-Octylaniline but with a longer alkyl chain.
N-Phenylaniline: Aniline derivative with a phenyl group instead of an alkyl chain.
Uniqueness
N-Octylaniline–hydrogen chloride (1/1) is unique due to its specific alkyl chain length, which provides a balance between hydrophilicity and lipophilicity. This balance makes it suitable for various applications where other similar compounds may not be as effective.
属性
CAS 编号 |
4015-78-5 |
|---|---|
分子式 |
C14H24ClN |
分子量 |
241.80 g/mol |
IUPAC 名称 |
N-octylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;/h7-9,11-12,15H,2-6,10,13H2,1H3;1H |
InChI 键 |
KPVLKBMZMUUHKV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
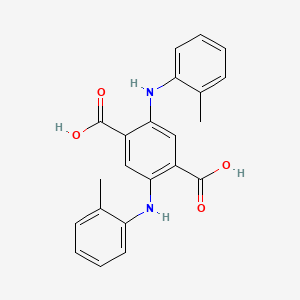
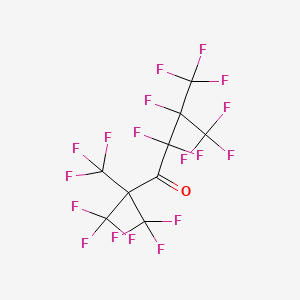
![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
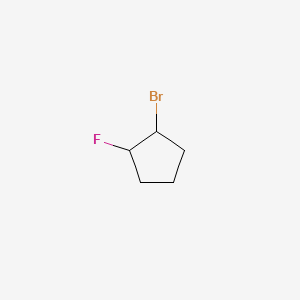
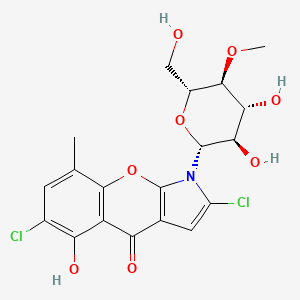
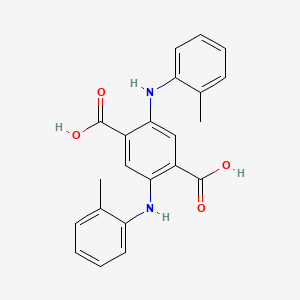
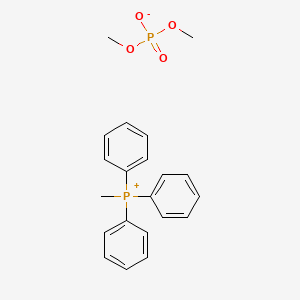

![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
